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Compound of Interest

Compound Name: 4-(2-Methoxyethoxy)aniline

Cat. No.: B1350914 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-
Methoxyethoxy)aniline (CAS No: 33311-29-4). The document is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis. It includes

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, presented in a structured format for ease of reference and comparison. Detailed

experimental protocols for acquiring such spectra are also provided, along with a visual

representation of the analytical workflow.

Compound Information

Name: 4-(2-Methoxyethoxy)aniline

CAS Number: 33311-29-4

Molecular Formula: C₉H₁₃NO₂

Molecular Weight: 167.21 g/mol [1]

Appearance: Light brown to brown solid[2]
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Due to the limited availability of public experimental spectra for 4-(2-Methoxyethoxy)aniline,

the following data are predicted based on its chemical structure. These predictions are

generated using established spectroscopic principles and computational algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.75 d, J ≈ 8.5 Hz 2H Ar-H (ortho to -NH₂)

~6.65 d, J ≈ 8.5 Hz 2H Ar-H (ortho to -O)

~4.05 t, J ≈ 5.0 Hz 2H -O-CH₂-

~3.75 t, J ≈ 5.0 Hz 2H -CH₂-O-CH₃

~3.60 s 2H -NH₂

~3.45 s 3H -O-CH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~152.0 Ar-C (C-O)

~141.0 Ar-C (C-N)

~116.0 Ar-C (CH, ortho to -NH₂)

~115.5 Ar-C (CH, ortho to -O)

~71.0 -O-CH₂-

~69.0 -CH₂-O-CH₃

~59.0 -O-CH₃

Infrared (IR) Spectroscopy
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Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3450 - 3300 Medium
N-H stretch (asymmetric and

symmetric)

~3050 - 3000 Medium Aromatic C-H stretch

~2950 - 2850 Strong Aliphatic C-H stretch

~1620 Strong N-H bend

~1510 Strong Aromatic C=C stretch

~1240 Strong Aryl-O-C stretch (asymmetric)

~1120 Strong C-O-C stretch (ether)

~1040 Medium Aryl-O-C stretch (symmetric)

~830 Strong
para-disubstituted benzene C-

H bend (out-of-plane)

Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

167 High [M]⁺ (Molecular Ion)

108 High [H₂N-C₆H₄-O]⁺

59 Medium [CH₂-O-CH₃]⁺

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS

spectra for an organic compound such as 4-(2-Methoxyethoxy)aniline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition

Sample Preparation:

Weigh approximately 5-20 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve maximum homogeneity and resolution.

¹H NMR Acquisition:

Use a standard single-pulse sequence.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

Set a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of

¹³C.
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A relaxation delay of 1-2 seconds is common for qualitative spectra.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Protocol

Background Spectrum:

Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a

soft, non-abrasive wipe if necessary.

Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

Sample Analysis:

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete

coverage of the crystal surface.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing:

The software will automatically subtract the background spectrum from the sample

spectrum.
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Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
Electron Ionization (EI)-MS Protocol

Sample Introduction:

For a solid sample, a direct insertion probe is typically used.

Place a small amount of the sample (microgram to nanogram range) into a capillary tube

at the tip of the probe.

Insert the probe into the mass spectrometer's ion source.

Ionization and Analysis:

The sample is vaporized by heating the probe.

In the ion source, the gaseous molecules are bombarded with a high-energy electron

beam (typically 70 eV). This causes ionization and fragmentation of the molecules.

The resulting positively charged ions are accelerated and separated by the mass analyzer

based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion.

Data Processing:

The mass spectrum is generated as a plot of relative ion abundance versus m/z.

Identify the molecular ion peak ([M]⁺) and major fragment ions.

Workflow Visualization
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of

4-(2-Methoxyethoxy)aniline.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-Methoxyethoxy)aniline: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1350914#spectroscopic-data-of-4-2-methoxyethoxy-
aniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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